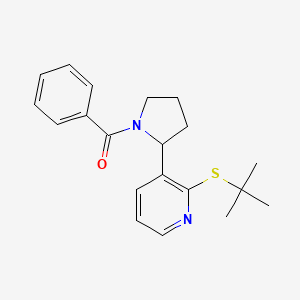![molecular formula C11H16N4O B11817778 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)
2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that combines the structural features of piperazine and pyrimidine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For instance, one method involves the cyclization of dimethyl 3,3’-thiodipropanoate, followed by chlorination, oxidation, and substitution with piperazine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to cell signaling and receptor interactions.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory and neurodegenerative processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its anxiolytic properties.
Buspirone: An anxiolytic drug that acts on serotonin receptors.
Dasatinib: An anticancer agent targeting tyrosine kinases.
Uniqueness
What sets 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one apart is its unique combination of piperazine and pyrimidine structures, which confer distinct pharmacological properties. Its potential neuroprotective and anti-inflammatory effects make it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C11H16N4O |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-piperazin-1-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c16-10-8-2-1-3-9(8)13-11(14-10)15-6-4-12-5-7-15/h12H,1-7H2,(H,13,14,16) |
InChI-Schlüssel |
NXDIKDUCBPMGDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


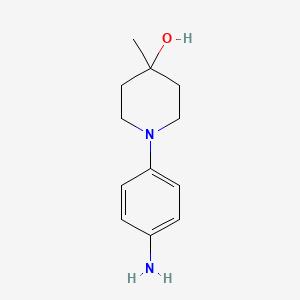




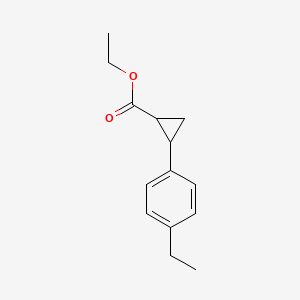
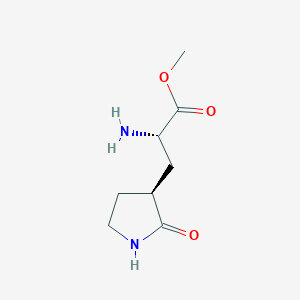

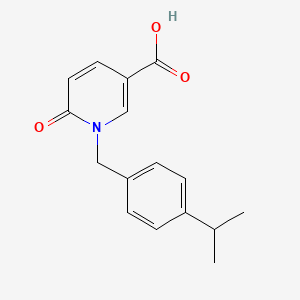
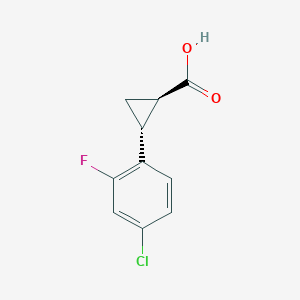


![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
